![molecular formula C20H25N3O3S B2892352 1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 900008-90-4](/img/structure/B2892352.png)
1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a combination of azepane, pyridazine, and dimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the Dimethoxyphenyl Group: This step involves the functionalization of the pyridazine ring with the dimethoxyphenyl group, often through electrophilic aromatic substitution.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or other suitable reactions.
Formation of the Sulfanylethanone Linkage: This final step involves the formation of the sulfanylethanone linkage, possibly through thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of Signaling Pathways: It might affect cellular signaling pathways, altering gene expression or protein activity.
類似化合物との比較
Similar Compounds
1-(Piperidin-1-yl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-yl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(azepan-1-yl)-2-{[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to the presence of the azepane ring, which might confer different chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(azepan-1-yl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-25-15-7-9-18(26-2)16(13-15)17-8-10-19(22-21-17)27-14-20(24)23-11-5-3-4-6-12-23/h7-10,13H,3-6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWZLIDNMLUHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2892269.png)
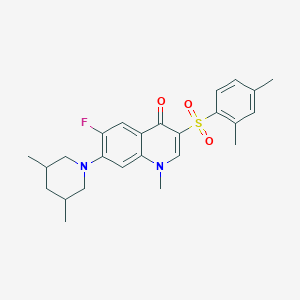
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)
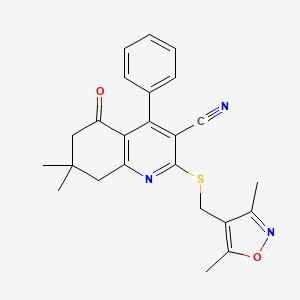
![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)
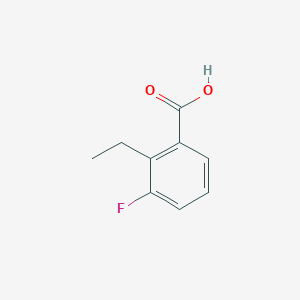
![10-(2,5-dimethylbenzenesulfonyl)-7-(thiomorpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2892281.png)
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892282.png)
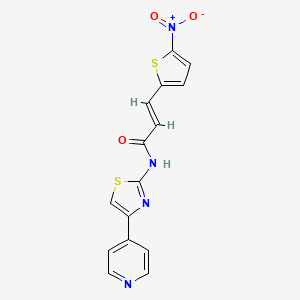
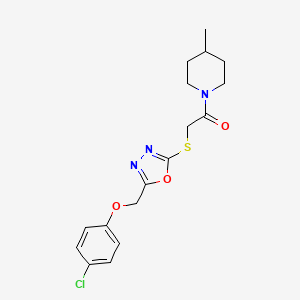
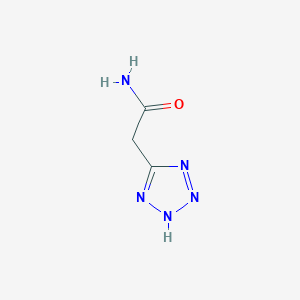
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2892288.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2892290.png)
